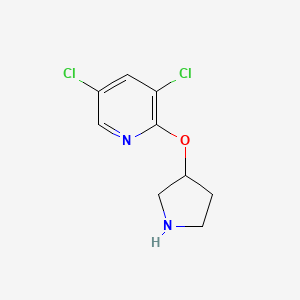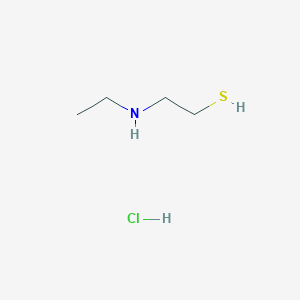![molecular formula C18H22ClFN2O B13519484 N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclohexyl group, a fluorinated naphthalene ring, and a carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride typically involves multiple steps:
-
Formation of the Aminocyclohexyl Intermediate: : The initial step involves the preparation of the 1-aminocyclohexylmethyl intermediate. This can be achieved through the reduction of the corresponding nitrile or amide using hydrogenation or other reducing agents like lithium aluminum hydride.
-
Coupling with 4-Fluoronaphthalene-1-carboxylic Acid: : The aminocyclohexyl intermediate is then coupled with 4-fluoronaphthalene-1-carboxylic acid. This step often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
-
Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl moiety, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include cyclohexanone or cyclohexanol derivatives.
Reduction: Possible products are amines or alcohols derived from the carboxamide group.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as a ligand for certain receptors or enzymes, making it a candidate for drug development. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile could make it useful in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-4-chloronaphthalene-1-carboxamide hydrochloride
- N-[(1-aminocyclohexyl)methyl]-4-bromonaphthalene-1-carboxamide hydrochloride
- N-[(1-aminocyclohexyl)methyl]-4-methoxynaphthalene-1-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride stands out due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its applications.
Eigenschaften
Molekularformel |
C18H22ClFN2O |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21FN2O.ClH/c19-16-9-8-15(13-6-2-3-7-14(13)16)17(22)21-12-18(20)10-4-1-5-11-18;/h2-3,6-9H,1,4-5,10-12,20H2,(H,21,22);1H |
InChI-Schlüssel |
YCMFTCPYTZOAQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(C3=CC=CC=C32)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
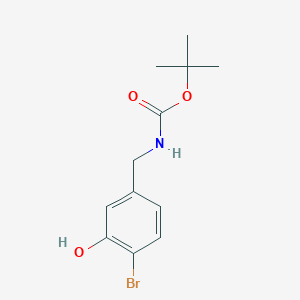
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
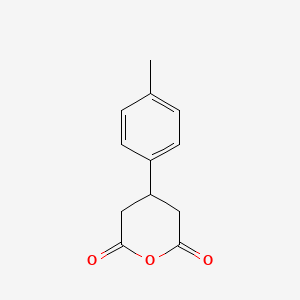
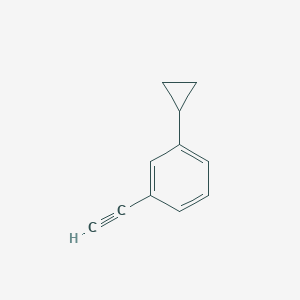
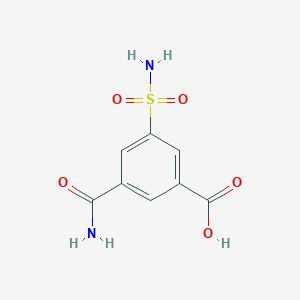
![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
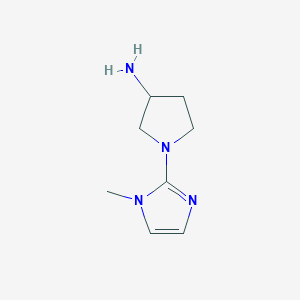

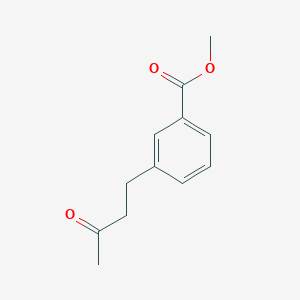
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B13519467.png)
